molecular formula C23H38O3 B14422250 Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate CAS No. 82302-77-0

Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate

Cat. No.: B14422250
CAS No.: 82302-77-0
M. Wt: 362.5 g/mol
InChI Key: JQXRUWWPMSFMSN-UHFFFAOYSA-N
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Description

Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate: is a chemical compound characterized by its unique structure, which includes a decyl chain, a cyclopentenone ring, and an octenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate typically involves the esterification of 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopentenone ring to a cyclopentanol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, cyclopentanol derivatives.

    Substitution: Amides, different esters.

Scientific Research Applications

Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites, which can interact with enzymes or receptors in biological systems. The cyclopentenone ring may also play a role in modulating biological activity through its electrophilic properties.

Comparison with Similar Compounds

Similar Compounds

  • Octyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
  • Butyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
  • Hexyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate

Uniqueness

Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter alkyl chains. This structural variation can lead to differences in its applications and effectiveness in various fields.

Properties

CAS No.

82302-77-0

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

decyl 8-(5-oxocyclopenten-1-yl)oct-4-enoate

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-11-14-20-26-23(25)19-13-10-8-9-12-16-21-17-15-18-22(21)24/h8,10,17H,2-7,9,11-16,18-20H2,1H3

InChI Key

JQXRUWWPMSFMSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCC=CCCCC1=CCCC1=O

Origin of Product

United States

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